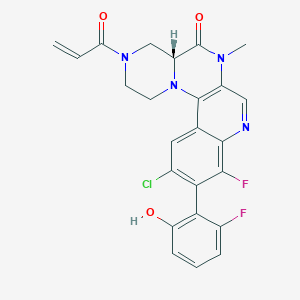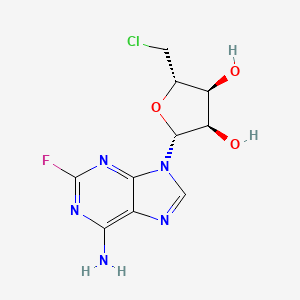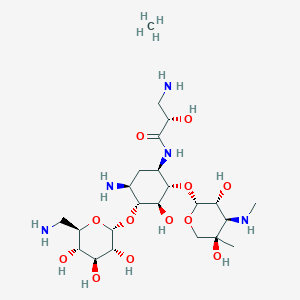![molecular formula C40H48F3N7O4 B10830337 1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)
1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP2453 is a novel, highly potent, and selective inhibitor of the KRAS G12C protein. KRAS is a small GTPase family protein that relays extracellular growth signals to the cell nucleus. Mutations in KRAS, particularly the G12C mutation, lead to constitutive proliferation signaling and are prevalent across various human cancers . ASP2453 has shown significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers .
Preparation Methods
The synthetic routes and reaction conditions for ASP2453 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution, cyclization, and purification processes. The industrial production methods for ASP2453 are designed to ensure high purity and yield, involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
ASP2453 undergoes various chemical reactions, including:
Oxidation: ASP2453 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ASP2453 can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
ASP2453 has a wide range of scientific research applications, including:
Chemistry: ASP2453 is used as a tool compound to study the KRAS G12C protein and its role in cellular signaling pathways.
Biology: The compound is used to investigate the biological effects of KRAS G12C inhibition in various cell lines and animal models.
Medicine: ASP2453 is being explored as a potential therapeutic agent for treating cancers with KRAS G12C mutations. .
Mechanism of Action
ASP2453 exerts its effects by selectively binding to the KRAS G12C protein and inhibiting its activation. This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of ASP2453 include the KRAS G12C protein and its associated signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
ASP2453 is compared with other KRAS G12C inhibitors, such as AMG 510. While both compounds have similar modes of action, ASP2453 has shown more rapid binding kinetics to the KRAS G12C protein and more potent inhibitory effects on KRAS activation and cell proliferation after washout . ASP2453 also demonstrated efficacy in AMG 510-resistant tumors, highlighting its potential as a superior therapeutic agent .
Similar compounds include:
- AMG 510
- MRTX849
- JNJ-74699157
These compounds share the same target but may differ in their pharmacokinetic properties, binding affinities, and clinical efficacy .
Properties
Molecular Formula |
C40H48F3N7O4 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C40H48F3N7O4/c1-4-32(51)50-22-39(23-50)12-17-49(18-13-39)37-29-20-28(26-7-8-26)34(33-25(2)6-9-31-30(33)21-44-47-31)36(53-24-40(41,42)43)35(29)45-38(46-37)54-27-10-15-48(16-11-27)14-5-19-52-3/h4,6,9,20-21,26-27H,1,5,7-8,10-19,22-24H2,2-3H3,(H,44,47) |
InChI Key |
VEXDXXFHISGELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)OC7CCN(CC7)CCCOC)C8CC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


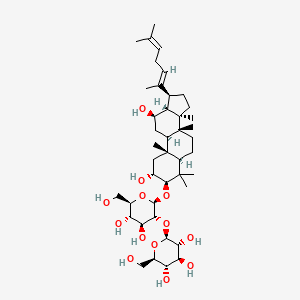
![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
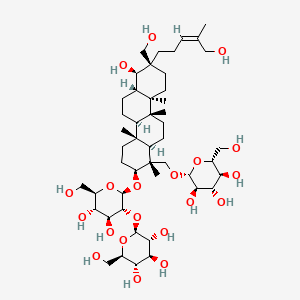
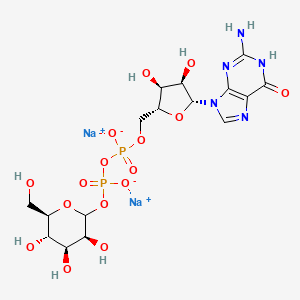
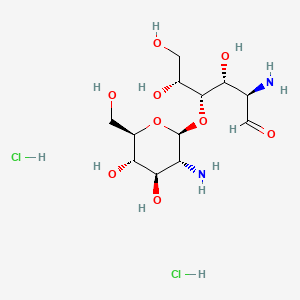

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)
